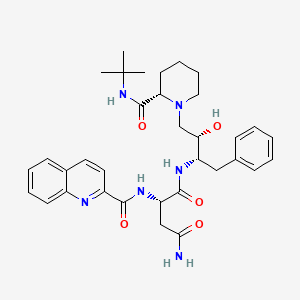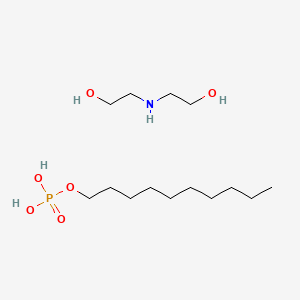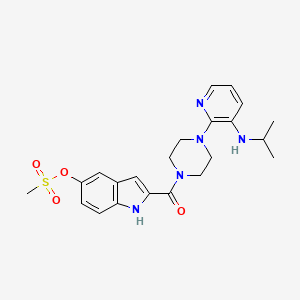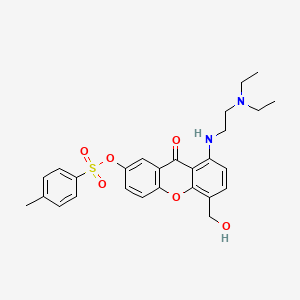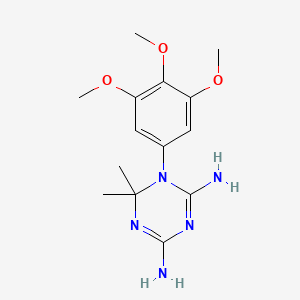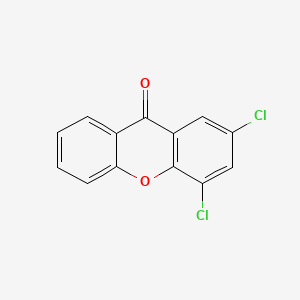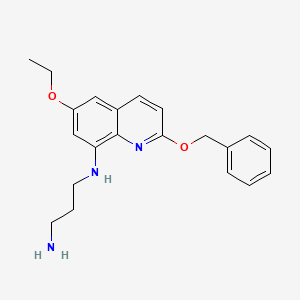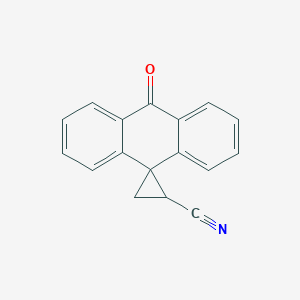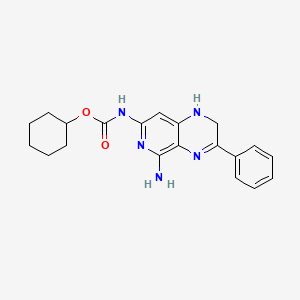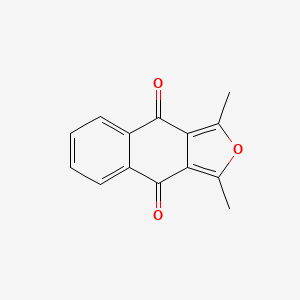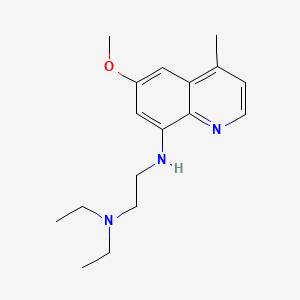
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is a chemical compound with the molecular formula C17H25N3O and a molecular weight of 287.3999 . This compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound. The presence of methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain, contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine typically involves the reaction of 6-methoxy-4-methylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with similar structural features but lacks the methoxy and methyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
Uniqueness
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain.
Properties
CAS No. |
88756-05-2 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H25N3O/c1-5-20(6-2)10-9-18-16-12-14(21-4)11-15-13(3)7-8-19-17(15)16/h7-8,11-12,18H,5-6,9-10H2,1-4H3 |
InChI Key |
UJQBOBIKUCEBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


